2-Cyanoethyl methacrylate

Beschreibung

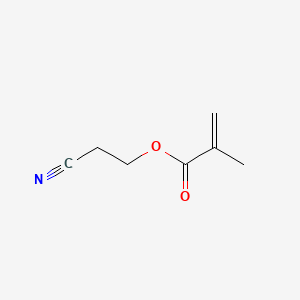

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(2)7(9)10-5-3-4-8/h1,3,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNASXZDGZNEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26139-78-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-cyanoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26139-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20196398 | |

| Record name | Methacrylic acid, ester with hydracryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-53-5 | |

| Record name | Cyanoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4513-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylic acid, ester with hydracryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanoethyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4D27A7L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoethyl Methacrylate: Properties, Polymerization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the core physical and chemical properties of 2-Cyanoethyl Methacrylate, its polymerization behavior, and its emerging applications in advanced materials and biomedical fields.

Executive Summary

This compound (CEMA) is a unique functional monomer that is gaining interest in the field of polymer science due to its distinct combination of a polymerizable methacrylate group and a polar cyanoethyl group. This guide provides a comprehensive overview of the fundamental physical and chemical properties of CEMA, its polymerization characteristics, and its current and potential applications, with a particular focus on areas relevant to drug development and biomedical research. The presence of the nitrile functionality imparts unique solubility, reactivity, and base-compatibility to the resulting polymers, making CEMA an attractive building block for a variety of specialized materials.

Introduction to this compound

This compound (CAS No. 4513-53-5) is a methacrylate ester characterized by the presence of a cyanoethyl group attached to the oxygen atom of the ester. This bifunctionality is key to its utility; the methacrylate group allows for straightforward polymerization via free-radical and anionic mechanisms, while the pendant cyano group offers a site for further chemical modification and influences the physical properties of the resulting polymer, such as polarity and solubility. This unique molecular architecture makes poly(this compound) and its copolymers valuable materials for applications requiring specific adhesive properties, chemical resistance, and compatibility with basic environments.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of a methacrylate backbone with a 2-cyanoethyl ester group.

Figure 1: Molecular Structure of this compound.

-

IUPAC Name: 2-cyanoethyl 2-methylprop-2-enoate[1]

-

Synonyms: beta-Cyanoethyl methacrylate, Cyanoethyl methacrylate[1][2]

Physical and Chemical Properties

This compound is a clear, light yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1. The presence of the polar cyano group influences its solubility and imparts a high refractive index.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Clear, light yellow liquid | Bimax[3] |

| Molecular Weight | 139.15 g/mol | PubChem[1], chemBlink[2] |

| Density | 1.024 - 1.0498 g/cm³ at 20°C | chemBlink[2], Bimax[3] |

| Boiling Point | 100 °C at 2 Torr | chemBlink[2] |

| Refractive Index | 1.4454 at 20°C | Bimax[3] |

| Solubility | Sparingly soluble in water (13 g/L at 25°C) | chemBlink[2] |

| Flash Point | ~109 °C | chemBlink[2] |

| Purity | >92.0% | Bimax[3] |

| Acidity | <0.20 meq/g | Bimax[3] |

| Moisture | <0.20% | Bimax[3] |

Polymerization of this compound

This compound is readily polymerizable through its methacrylate functionality.[3] Both free-radical and anionic polymerization methods can be employed, offering versatility in the synthesis of polymers with desired molecular weights and architectures.

Anionic Polymerization

The electron-withdrawing nature of the ester and cyano groups makes the vinyl group of this compound susceptible to nucleophilic attack, rendering it suitable for anionic polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).

Free-Radical Polymerization

Free-radical polymerization is a common and robust method for polymerizing methacrylate monomers. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is versatile and can be used to produce a wide range of copolymers with tailored properties.

Figure 2: Generalized workflow for free-radical polymerization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.

-

C=C stretch (alkene): A medium-intensity peak around 1640 cm⁻¹.

-

C-O stretch (ester): Strong peaks in the 1300-1100 cm⁻¹ region.

-

=C-H and C-H stretches: Peaks in the 3100-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would provide detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

Vinyl protons (=CH₂): Two distinct signals around 5.5-6.1 ppm.

-

Methylene protons adjacent to ester oxygen (-O-CH₂-): A triplet around 4.3 ppm.

-

Methylene protons adjacent to cyano group (-CH₂-CN): A triplet around 2.8 ppm.

-

Methyl protons (-CH₃): A singlet around 1.9 ppm.

The ¹³C NMR spectrum would show distinct peaks for each carbon atom, including the nitrile carbon (around 117 ppm), the carbonyl carbon (around 166 ppm), and the vinyl carbons (around 126 and 135 ppm).

Applications in Research and Drug Development

While the primary industrial applications of this compound are in adhesives and rubber vulcanization[3], the unique properties of its polymer, poly(this compound) (PCEMA), suggest significant potential in biomedical and pharmaceutical research. The pendant cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to functionalized polymers for bioconjugation and other applications.

Polymers based on related methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have been extensively studied for drug delivery applications. These polymers can form hydrogels that are biocompatible and can be loaded with therapeutic agents for controlled release. The incorporation of this compound into such systems could be used to modulate the hydrophilicity, swelling behavior, and drug-polymer interactions, thereby fine-tuning the release kinetics.

The base-compatibility of PCEMA is another advantageous property.[3] This suggests that it could be used as a carrier for basic drugs or in formulations that are exposed to alkaline conditions. Furthermore, the high refractive index of PCEMA could be of interest in the development of optical biosensors and other medical devices.

Experimental Protocols

Typical Free-Radical Polymerization of this compound

This protocol describes a general procedure for the free-radical polymerization of this compound in solution.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer Purification: To remove the inhibitor, pass the this compound through a column of basic alumina.

-

Reaction Setup: Assemble a Schlenk flask with a condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and then fill with nitrogen gas.

-

Reagent Addition: In a typical experiment, dissolve a specific amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in the Schlenk flask under a nitrogen atmosphere.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-80°C and stir the reaction mixture. The polymerization time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.

-

Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol, and then dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its chemical structure.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It is recommended to work in a well-ventilated area or a fume hood and to wear personal protective equipment, including gloves and safety goggles.[3] Store the monomer in a cool, dry place, away from heat and ignition sources.[3] It is often supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[3]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bimax. BIMAX® 2-CEMA this compound. [Link]

-

SIELC Technologies. Methacrylic acid, ester with hydracryonitrile. [Link]

-

PubChem. 2-Cyanoethyl acrylate. National Center for Biotechnology Information. [Link]

Sources

1H NMR and 13C NMR spectra of 2-Cyanoethyl methacrylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Cyanoethyl Methacrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the structural information that can be gleaned from NMR spectroscopy, supported by detailed experimental protocols and theoretical explanations.

Introduction: The Role of NMR in Characterizing this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of organic compounds. For a monomer like this compound (C₇H₉NO₂), which is utilized in applications ranging from adhesion promotion to the synthesis of base-compatible polymers, a thorough understanding of its NMR spectra is crucial for quality control, reaction monitoring, and polymer characterization[1]. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, providing a foundational understanding for professionals in the field.

The structure of this compound, presented below, contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

PART 1: ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the vinyl protons, the methyl protons, and the two methylene groups of the cyanoethyl chain.

Data Presentation: ¹H NMR Peak Assignments

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |

| H-1a | ~ 6.1 | Singlet (s) | 1H | - |

| H-1b | ~ 5.6 | Singlet (s) | 1H | - |

| H-3 | ~ 1.9 | Singlet (s) | 3H | - |

| H-4 | ~ 4.3 | Triplet (t) | 2H | ~ 6.0 |

| H-5 | ~ 2.8 | Triplet (t) | 2H | ~ 6.0 |

Note: Predicted chemical shifts are based on typical values for similar functional groups in related methacrylate compounds. Actual values may vary slightly depending on the solvent and spectrometer frequency.[2][3][4]

Causality Behind Experimental Observations

-

Vinyl Protons (H-1a, H-1b): These two protons are diastereotopic and are expected to appear as two distinct signals in the downfield region of the spectrum (~5.5-6.2 ppm) due to the deshielding effect of the adjacent carbonyl group and the double bond.[3] In many methacrylate systems, the coupling between these geminal protons is very small and often not resolved, leading to their appearance as singlets or very narrow multiplets.

-

Methyl Protons (H-3): The protons of the methyl group attached to the double bond typically appear as a singlet around 1.9 ppm.[2] The absence of adjacent protons results in a singlet multiplicity.

-

Methylene Protons (H-4): These protons are adjacent to the ester oxygen, which is an electron-withdrawing group. This causes a significant downfield shift to approximately 4.3 ppm. The signal is split into a triplet due to coupling with the two neighboring protons on C-5 (n+1 rule, 2+1=3).

-

Methylene Protons (H-5): These protons are adjacent to the electron-withdrawing cyano group, which shifts them downfield to around 2.8 ppm. The signal appears as a triplet due to coupling with the two adjacent protons on C-4.

Visualization of ¹H-¹H Coupling

Caption: Spin-spin coupling between H-4 and H-5 protons.

PART 2: ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line.

Data Presentation: ¹³C NMR Peak Assignments

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-1 | ~ 126 |

| C-2 | ~ 135 |

| C-3 | ~ 18 |

| C-4 | ~ 60 |

| C-5 | ~ 18 |

| C-6 (C≡N) | ~ 117 |

| C-7 (C=O) | ~ 166 |

Note: Predicted chemical shifts are based on standard values for carbon environments.[5][6]

Rationale for Chemical Shift Assignments

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 165-175 ppm range.[6]

-

Olefinic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond appear in the 120-140 ppm region. The quaternary carbon (C-2) is generally more downfield than the methylene carbon (C-1).[5]

-

Nitrile Carbon (C-6): The carbon of the cyano group typically resonates in the 115-125 ppm range.[5]

-

Methylene Carbon (C-4): This carbon is attached to the electronegative oxygen atom, causing a downfield shift to around 60 ppm.[6]

-

Methyl and Methylene Carbons (C-3, C-5): The sp³ hybridized methyl carbon (C-3) and the methylene carbon (C-5) are the most shielded and appear in the upfield region of the spectrum, both around 18 ppm. Their exact positions can be confirmed with more advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Visualization of the Carbon Skeleton

Caption: Carbon framework of this compound with predicted ¹³C chemical shifts.

PART 3: Experimental Protocol for NMR Data Acquisition

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For methacrylate polymers, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[7][8]

-

Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step for achieving sharp, well-resolved peaks.

-

Set the following acquisition parameters (example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed for accurate integration of all proton signals.

-

Spectral Width (SW): 12-16 ppm.

-

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Set the following acquisition parameters:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Causality in Protocol Choices

-

Choice of Solvent: The solvent must dissolve the analyte and should not have signals that overlap with the analyte's peaks. Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum.

-

Shimming: An inhomogeneous magnetic field leads to broad, distorted peaks, which can obscure fine details like coupling patterns. Proper shimming is essential for high resolution.

-

Relaxation Delay (D1): This delay allows the nuclei to return to their equilibrium state before the next pulse. For quantitative ¹H NMR, a D1 of at least 5 times the longest T1 relaxation time is recommended.

References

-

ResearchGate. (n.d.). 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of ALG and ALGMx macromers. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra of the PMMA, and ThPMMAM. Retrieved from [Link]

-

Sci-Hub. (1991). 1H- and 13C-NMR spectroscopy of (meth)acrylate (co)polymers. Retrieved from [Link]

-

Bimax. (n.d.). BIMAX® 2-CEMA. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0244940). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of: a poly(methylmethacrylate) homopolymer in.... Retrieved from [Link]

-

DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoethylmethacrylate. Retrieved from [Link]

-

YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene.... Retrieved from [Link]

-

ResearchGate. (2023). Effects of selected solvents on PMMA after prolonged exposure.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H9NO2). Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Glass Transition Temperature of Poly(2-cyanoethyl methacrylate)

Introduction: The Critical Role of Glass Transition in Polymer Science

For researchers, scientists, and drug development professionals working with polymeric materials, a deep understanding of their thermal properties is paramount. Among these, the glass transition temperature (Tg) stands out as a critical parameter that dictates the material's physical state and, consequently, its suitability for various applications. The glass transition is a reversible phenomenon observed in amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state as the temperature increases.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another.[2]

Poly(2-cyanoethyl methacrylate) (PCEMA) is a polymer of significant interest due to its unique properties conferred by the pendant cyanoethyl group. This group imparts polarity, influencing the polymer's solubility, adhesive properties, and dielectric constant. Understanding the Tg of PCEMA is crucial for its application in fields such as drug delivery, where the physical state of the polymer can affect drug release kinetics, and in advanced materials, where its thermal stability is a key performance indicator. This guide provides an in-depth exploration of the glass transition temperature of poly(this compound), encompassing its theoretical underpinnings, experimental determination, and the key factors that influence this pivotal property.

Theoretical Framework: The Molecular Dance of Glass Transition

At temperatures below the Tg, the amorphous regions of a polymer are in a glassy state. The polymer chains are "frozen" in a disordered arrangement, possessing only localized vibrational and rotational motion.[3] In this state, the material is typically hard, rigid, and brittle. As the polymer is heated, it absorbs thermal energy, and the segments of the polymer chains gain enough kinetic energy to overcome the intermolecular forces holding them in a fixed, albeit disordered, state. This onset of large-scale segmental motion, involving the cooperative movement of 50 or so polymer chain elements, marks the glass transition.[1]

Above the Tg, the polymer enters a rubbery state characterized by increased chain mobility, leading to a softer, more flexible material.[3] This transition is accompanied by significant changes in several physical properties, including heat capacity, specific volume, and mechanical modulus, which form the basis for its experimental determination.

The presence of polar groups, such as the cyano group (-C≡N) in poly(this compound), plays a significant role in determining the Tg. Polar groups can lead to strong intermolecular dipole-dipole interactions, which restrict chain mobility.[3] To overcome these interactions and initiate segmental motion, more thermal energy is required, generally resulting in a higher glass transition temperature compared to non-polar analogues.[4]

Glass Transition Temperature of Poly(this compound)

The glass transition temperature of a polymer is not a fixed constant but can be influenced by several factors, as will be discussed in the subsequent section. However, a representative value is essential for material characterization and comparison.

Based on available literature data, the glass transition temperature of poly(2-cyanoethyl acrylate) , a closely related polymer, is reported to be 4°C .[5] While this provides a valuable reference point, the additional methyl group in poly(this compound) is expected to hinder chain rotation, likely resulting in a slightly higher Tg. For precise applications, experimental determination of the Tg for the specific PCEMA sample is crucial.

Factors Influencing the Glass Transition Temperature

The glass transition temperature is a sensitive property that is influenced by a variety of molecular and external factors. A thorough understanding of these factors is essential for tailoring the properties of poly(this compound) for specific applications.

| Factor | Effect on Tg | Causality |

| Molecular Weight | Increases with increasing molecular weight, up to a plateau. | Longer polymer chains have fewer chain ends, which have greater mobility. Increased entanglements in higher molecular weight polymers also restrict segmental motion. |

| Side Groups | Bulky or polar side groups increase Tg. | The cyanoethyl group in PCEMA is polar, leading to strong dipole-dipole interactions that restrict chain rotation. The ethyl group itself adds some steric hindrance. |

| Cross-linking | Increases Tg. | Covalent cross-links between polymer chains significantly reduce chain mobility, requiring more energy for segmental motion. |

| Plasticizers | Decreases Tg. | Plasticizers are small molecules that position themselves between polymer chains, increasing the free volume and reducing intermolecular forces, thereby enhancing chain mobility. |

| Heating/Cooling Rate | Apparent Tg increases with a faster heating rate. | At faster heating rates, the polymer chains have less time to respond to the temperature change, and the onset of segmental motion is observed at a higher temperature.[6] |

Experimental Determination of Glass Transition Temperature

The glass transition temperature of poly(this compound) can be accurately determined using several thermal analysis techniques. The most common and powerful methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the heat capacity of the polymer.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.[8] Ensure the sample is in good thermal contact with the bottom of the pan. Crimp the pan with a lid.[8]

-

Instrument Setup: Place the sample pan in the DSC cell and an empty, crimped aluminum pan as a reference.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tg (e.g., 50°C) to erase the thermal history of the sample.[7]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the expected Tg (e.g., -50°C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10-20 °C/min) through the glass transition region.[7] The Tg is determined from this second heating scan.

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve. It can also be reported as the onset or endset of the transition.

Caption: Workflow for Tg determination by DSC.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the glass transition temperature.[2] It measures the mechanical properties of a material as a function of temperature, time, and frequency while the material is subjected to a sinusoidal stress.[2] The glass transition is characterized by a significant drop in the storage modulus (E'), representing the elastic portion, and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus), representing the viscous portion.[2]

-

Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., length, width, and thickness).

-

Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamping system (e.g., single cantilever or tensile).

-

Test Parameters:

-

Frequency: Set a fixed frequency for the sinusoidal deformation (e.g., 1 Hz).

-

Strain Amplitude: Apply a small strain amplitude within the linear viscoelastic region of the material.

-

Temperature Program: Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) through the glass transition region.

-

-

Data Analysis: The glass transition temperature can be determined from the peak of the tan delta curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve. The peak of the tan delta is a commonly reported value.[2]

Caption: Workflow for Tg determination by DMA.

Conclusion: A Cornerstone of Polymer Characterization

The glass transition temperature is a fundamental property of poly(this compound) that governs its physical state and performance characteristics. This in-depth guide has elucidated the molecular basis of the glass transition, provided a reference value for the Tg of a closely related polymer, and detailed the key factors that influence this property. Furthermore, comprehensive, step-by-step protocols for the experimental determination of Tg using DSC and DMA have been presented to empower researchers in their material characterization endeavors. A thorough understanding and precise measurement of the glass transition temperature are indispensable for the successful application of poly(this compound) in drug development, advanced materials, and other scientific pursuits.

References

- NPTEL. (2020). 22 Glass Transition | Part 1 | Polymers Concepts, Properties, Uses & Sustainability.

- The Madison Group. (n.d.).

- Wikipedia. (2023). Glass transition.

- Thermal Support. (n.d.). Measurement of Tg by DSC.

- Li, Y.-L., Jia, X.-M., Zhang, X.-Z., Lu, Z.-Y., & Qian, H.-J. (2022). Effect of the polar group content on the glass transition temperature of ROMP copolymers.

- University of Southern Mississippi. (n.d.).

- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.

- ACS Publications. (n.d.).

- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

Sources

- 1. Glass transition - Wikipedia [en.wikipedia.org]

- 2. madisongroup.com [madisongroup.com]

- 3. youtube.com [youtube.com]

- 4. Effect of the polar group content on the glass transition temperature of ROMP copolymers - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01229D [pubs.rsc.org]

- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

potential hazards and toxicity of 2-Cyanoethyl methacrylate

An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Cyanoethyl Methacrylate

Introduction

This compound (CEMA) is a unique monomer characterized by its methacrylate functionality, which allows for ready polymerization, and a pendant cyano group.[1] This chemical structure lends itself to a variety of specialized applications, including the synthesis of base-compatible polymers, adhesion promotion, and rubber vulcanization.[1] It is also utilized in photocurable resists for electronic components and as a chemical intermediate.[][3] Despite its utility, the presence of both a reactive methacrylate group and a nitrile (cyano) group necessitates a thorough understanding of its potential hazards and toxicity. This is particularly critical for researchers, scientists, and drug development professionals who may handle this compound or its polymeric derivatives, where residual monomer can be a concern.[4][5]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing data from safety datasheets, toxicological studies of related compounds, and established chemical principles. We will delve into its physicochemical properties, mechanisms of toxicity, specific toxicological endpoints, and provide field-proven protocols for its assessment, ensuring a self-validating system of scientific integrity for professionals in the field.

Physicochemical Properties and Reactivity

Understanding the fundamental chemical and physical properties of CEMA is the first step in a robust safety assessment. These properties govern its behavior in experimental settings and its potential for interaction with biological systems.

Chemical Identity:

-

IUPAC Name: 2-cyanoethyl 2-methylprop-2-enoate[6]

-

CAS Number: 4513-53-5[6]

-

Molecular Formula: C₇H₉NO₂[6]

-

Molecular Weight: 139.15 g/mol [6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, light yellow liquid | [1] |

| Boiling Point | 108 °C @ 2 mmHg | |

| Flash Point | 124 °C (Open Cup) | [7] |

| Density | 1.0498 g/cm³ @ 20°C | [1] |

| Refractive Index | 1.4454 @ 20°C | [1] |

| Solubility in Water | Soluble | [7] |

| Vapor Density | 4.3 (Air = 1) | [7] |

Reactivity Profile: The reactivity of CEMA is dominated by two key functional groups: the methacrylate ester and the nitrile.

-

Polymerization: Like other methacrylates, CEMA can undergo rapid, exothermic polymerization, especially when exposed to heat, light, or radical initiators.[7] This reactivity is harnessed in its applications but poses a significant hazard if uncontrolled.[8] To prevent spontaneous polymerization during storage, CEMA is typically supplied with an inhibitor, such as Monomethyl Ether Hydroquinone (MEHQ).[1] The effectiveness of such phenolic inhibitors is dependent on the presence of oxygen, meaning the monomer should be stored under air rather than an inert atmosphere.[7]

-

Nitrile Group: The cyano group adds polarity to the molecule.[] Upon decomposition at high temperatures, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[7]

-

Hydrolysis: The ester linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield methacrylic acid and 3-hydroxypropionitrile.

Hazard Identification and Global Harmonized System (GHS) Classification

CEMA is classified as a hazardous substance with significant acute toxicity. The GHS classification highlights the primary dangers associated with its handling.[7][9][10]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications mandate stringent handling procedures. The substance is designated as "Danger" and requires immediate medical attention following significant exposure.[9][10]

Toxicokinetics and Proposed Metabolic Pathway

While specific metabolic studies for CEMA are not widely published, its metabolism can be inferred from its constituent functional groups and related compounds like acrylonitrile and other methacrylate esters.

-

Absorption: Due to its moderate lipophilicity and low molecular weight, CEMA is likely to be readily absorbed through dermal contact, inhalation, and ingestion.[11][12]

-

Distribution: Following absorption, it would be distributed systemically.

-

Metabolism: The primary metabolic pathways are anticipated to be:

-

Ester Hydrolysis: Carboxylesterases, prevalent in the liver and other tissues, are likely to hydrolyze the ester bond, yielding methacrylic acid and 3-hydroxypropionitrile. Methacrylic acid is a common metabolite of many methacrylate esters.[13]

-

Glutathione (GSH) Conjugation: The electrophilic nature of the acrylate structure makes it a target for nucleophilic attack by glutathione (GSH), a key cellular antioxidant. This detoxification pathway, common for methacrylates, can lead to the depletion of cellular GSH stores.[4][5] The cyanoethyl moiety itself is structurally similar to acrylonitrile, which is known to be metabolized to N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA), a urinary biomarker.[14] It is plausible that CEMA undergoes a similar conjugation, leading to the formation of mercapturic acid derivatives.

-

-

Excretion: The resulting metabolites, being more water-soluble, are expected to be excreted primarily via urine.

Caption: Proposed metabolic pathway for this compound.

Mechanisms of Toxicity

The toxicity of CEMA is likely multifactorial, stemming from its chemical reactivity. The primary proposed mechanisms are shared with other reactive methacrylate monomers.

-

Depletion of Cellular Glutathione (GSH): The α,β-unsaturated carbonyl structure of the methacrylate moiety is a classic Michael acceptor. It can react non-enzymatically or via glutathione S-transferases (GSTs) with the nucleophilic thiol group of glutathione.[4] Significant depletion of the cellular GSH pool compromises the cell's primary defense against oxidative stress, rendering it vulnerable to damage from reactive oxygen species (ROS). Studies on monomers like HEMA and TEGDMA have confirmed their ability to deplete intracellular GSH.[4][5]

-

Oxidative Stress and ROS Formation: By depleting GSH, CEMA can disrupt the cellular redox balance, leading to oxidative stress. This state is characterized by an accumulation of ROS, which can damage vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.[15]

-

Direct Cytotoxicity: As a reactive molecule, CEMA can directly interact with cellular macromolecules. It can form covalent adducts with proteins, altering their structure and function, and potentially leading to enzyme inhibition and disruption of cellular signaling pathways. This direct interaction contributes to its observed cytotoxicity.

Caption: Proposed mechanism of CEMA-induced cellular toxicity.

Toxicological Endpoints

Acute Toxicity

CEMA exhibits high acute toxicity via oral and dermal routes.

Table 3: Acute Toxicity Data for 2-Cyanoethyl Acrylate *

| Route | Species | Value | Classification |

| Oral | Rat | LD50: 180 mg/kg | Toxic if swallowed |

| Dermal | Rabbit | LD50: 235.4 mg/kg | Toxic in contact with skin |

Source:[10]. Note: Data is for 2-Cyanoethyl Acrylate, a closely related structure.

Accidental ingestion may cause serious damage to health, with the potential to be fatal.[11]

Irritation and Sensitization

-

Skin and Eye Irritation: CEMA is classified as a skin and eye irritant.[7][10] Contact can cause redness, inflammation, and pain. In the eyes, it can cause serious irritation, potentially leading to damage.[9][11] Lower molecular weight acrylic acid esters are generally known to be irritants to the skin, eyes, and mucous membranes.[7]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, with symptoms including coughing and shortness of breath.[9][16]

-

Skin Sensitization: Like many methacrylates, there is a potential for CEMA to act as a skin sensitizer, meaning repeated contact could lead to an allergic skin reaction (allergic contact dermatitis).[7][17]

Genotoxicity

The genotoxic potential of CEMA has not been extensively studied. However, data from the broader class of lower alkyl methacrylates provides valuable insight. Generally, these compounds are negative for gene mutations in bacterial assays (e.g., Ames test).[13][18][19] Some methacrylates have shown evidence of causing chromosomal aberrations (clastogenicity) in in vitro mammalian cell tests, but typically only at high concentrations that also cause significant cytotoxicity.[13][19] Crucially, in vivo studies on representative methacrylates like MMA have not shown convincing evidence of genotoxic effects.[18][19][20] Therefore, the overall assessment for the methacrylate ester class is that they are not considered genotoxic in vivo.[18]

Cytotoxicity

Unpolymerized methacrylate monomers are known to be cytotoxic in vitro.[4][21][22] The leakage of such monomers from polymer-based materials (e.g., in dental or medical applications) is a primary source of concern.[4][5] The cytotoxicity is concentration-dependent and is related to the mechanisms described above, namely GSH depletion and oxidative stress.[4][15] Different methacrylates exhibit varying levels of cytotoxicity, which can be influenced by factors like lipophilicity and the presence of specific functional groups.[21] Given its high reactivity and acute toxicity, CEMA is expected to be significantly cytotoxic in cell culture models.

Risk Assessment and Safe Handling

A rigorous approach to handling CEMA is non-negotiable.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12] A closed system is recommended for larger quantities.[10] Safety showers and eye wash stations must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.[10]

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber, Viton). Natural rubber and PVC may be unsuitable.[11] Always check the glove manufacturer's specifications for resistance to methacrylates and nitriles.

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron and long-sleeved clothing.[11][12] Contaminated clothing must be removed immediately and laundered before reuse.[9]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., oxidizing agents, reducing agents, amines, water).[1][12] Keep containers tightly sealed and protected from physical damage.[9] Store at refrigerated temperatures (e.g., 4°C) as recommended by the supplier.[3]

-

Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Do not allow waste to enter drains.[9] All waste must be disposed of in accordance with local, state, and federal regulations.[7]

Experimental Protocols for Toxicological Assessment

To ensure the safe application of materials derived from CEMA, particularly in biomedical contexts, a self-validating system of toxicological testing is essential. Below are standard methodologies for assessing key endpoints.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of CEMA that reduces the viability of a cultured cell line by 50% (IC₅₀).

Materials:

-

L929 fibroblast cell line (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

This compound (CEMA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]

-

Preparation of Test Compound: Prepare a stock solution of CEMA in DMSO. Create a serial dilution of CEMA in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 mM to 10 mM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

-

Cell Exposure: After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of CEMA (and controls).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the exposure period, add 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_sample / Absorbance_control) * 100. Plot the viability against the logarithm of CEMA concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a valuable but hazardous chemical monomer. Its toxicity profile is characterized by high acute toxicity via all major routes of exposure, significant irritation to the skin, eyes, and respiratory system, and a potential for skin sensitization. The underlying mechanisms of toxicity are believed to involve the depletion of cellular glutathione and the induction of oxidative stress, common traits for reactive methacrylate esters. While not expected to be genotoxic in vivo, its high reactivity and cytotoxicity demand meticulous adherence to safety protocols, including the use of appropriate engineering controls and comprehensive personal protective equipment. For professionals in research and drug development, a thorough understanding and quantification of the cytotoxic potential of any residual CEMA monomer in final polymeric materials is a critical step in ensuring biocompatibility and regulatory compliance.

References

-

Bimax Chemicals. (n.d.). BIMAX® 2-CEMA Technical Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Methacrylates. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Methyl Methacrylate. Retrieved from [Link]

-

Hatsukami, D. K., et al. (2018). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 20(10), 1259–1263. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7825, 2-Cyanoethyl acrylate. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

-

Paula, D. M., et al. (2011). Assessment of methyl methacrylate genotoxicity by the micronucleus test. Journal of Applied Oral Science, 19(5), 453-457. Available at: [Link]

-

Pawlowska, E., et al. (2010). Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 696(2), 122-129. Available at: [Link]

-

G. K. P. D. (2020). Biocompatible alkyl cyanoacrylate and their derivatives as bio-adhesives. ResearchGate. Retrieved from [Link]

-

Nocca, G., et al. (2013). Cell toxicity of methacrylate monomers-the role of glutathione adduct formation. Journal of Biomedical Materials Research Part A, 101(11), 3194-3201. Available at: [Link]

-

Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research, 37(4), 517-524. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2021, May 24). MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile. Retrieved from [Link]

-

Nocca, G., et al. (2013). Cell toxicity of methacrylate monomers-The role of glutathione adduct formation. ResearchGate. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Genotoxicity. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]

-

Samani, T. D., et al. (2015). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Materials Research, 18(Suppl. 2), 22-28. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Assessment of methyl methacrylate genotoxicity by the micronucleus test. Retrieved from [Link]

-

Lee, B. P., et al. (2014). Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. Biomedical Engineering: From Theory to Applications. Available at: [Link]

-

Fujisawa, S., et al. (2019). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 20(15), 3608. Available at: [Link]

-

Deb, S., & G. K., P. D. (2018). Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. Journal of the Mechanical Behavior of Biomedical Materials, 82, 146-157. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20399768, 2-(2-Cyanoacetamido)ethyl methacrylate. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Genotoxicity Technical Summary. Retrieved from [Link]

-

L. J. T. (2017). The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds. Food and Chemical Toxicology, 109(Pt 1), 143-148. Available at: [Link]

-

ResearchGate. (n.d.). Metabolism of methyl methacrylate. Retrieved from [Link]

-

Lee, Y. K., et al. (2012). Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. Journal of Endodontics, 38(10), 1368-1371. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity and genotoxicity of glycidyl methacrylate. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 3. polysciences.com [polysciences.com]

- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Genotoxicity | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 14. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]

- 18. Methacrylates and Genotoxicity | Explore Methacrylate Safety — Methacrylate Producers Association, Inc. [mpausa.org]

- 19. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of methyl methacrylate genotoxicity by the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the RAFT Polymerization of 2-Cyanoethyl Methacrylate

Introduction: Precision in Polymer Synthesis

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled control over polymer molecular weight, dispersity, and architecture.[1] This powerful tool enables the synthesis of well-defined polymers with complex structures such as block copolymers, star polymers, and comb-like polymers.[1] The monomer, 2-Cyanoethyl methacrylate (CEMA), presents a unique combination of a readily polymerizable methacrylate group and a polar cyanoethyl pendant group.[2] This functionality makes poly(this compound) (PCEMA) a valuable material for applications requiring specific solubility, adhesion properties, and potential for post-polymerization modification. This guide provides a comprehensive overview and detailed protocols for the successful RAFT polymerization of CEMA, tailored for researchers and professionals in materials science and drug development.

The Mechanism of RAFT Polymerization: A Controlled Exchange

The elegance of RAFT polymerization lies in the dynamic equilibrium established by a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA).[1] This process involves a series of reversible addition-fragmentation steps that regulate the growth of polymer chains. The choice of RAFT agent is critical and depends on the monomer being polymerized.[3] For methacrylates like CEMA, dithioesters and trithiocarbonates are generally effective.[3]

The polymerization proceeds through the following key stages:

-

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals.[1]

-

Chain Propagation: The primary radicals add to monomer units, initiating the growth of polymer chains.

-

Reversible Chain Transfer: The growing polymer radical reversibly adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. This rapid and reversible transfer ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

-

Termination: As in conventional radical polymerization, termination occurs through coupling or disproportionation of radicals, though at a much lower frequency due to the low concentration of active radicals at any given time.

Caption: The core mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of this compound

This protocol details a representative procedure for the synthesis of PCEMA with a target molecular weight and low dispersity.

Materials

-

Monomer: this compound (CEMA, >92%)[2]

-

RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous 1,4-dioxane or toluene

-

Inhibitor Remover: Basic alumina

-

Precipitation Solvent: Cold methanol or hexane

-

Degassing Equipment: Schlenk line or glovebox

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Rubber septa

-

Syringes and needles

-

Oil bath with a temperature controller

-

Vacuum pump

Procedure

-

Monomer Purification: Pass CEMA through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).[2]

-

Reaction Setup:

-

In a typical experiment targeting a degree of polymerization (DP) of 100, add the following to a Schlenk flask:

-

CEMA (e.g., 2.0 g, 14.37 mmol)

-

RAFT Agent (e.g., CPAD, 40.1 mg, 0.144 mmol, for a [M]/[CTA] ratio of 100)

-

AIBN (e.g., 4.7 mg, 0.0287 mmol, for a [CTA]/[I] ratio of 5)

-

Anhydrous solvent (e.g., 1,4-dioxane, 4 mL)

-

-

-

Degassing:

-

Seal the flask with a rubber septum.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[4] This is crucial as oxygen can inhibit radical polymerization.

-

-

Polymerization:

-

After the final thaw and backfilling with an inert gas (nitrogen or argon), place the flask in a preheated oil bath at 70 °C.[5]

-

Stir the reaction mixture for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.

-

-

Monitoring the Reaction:

-

To monitor monomer conversion, periodically take small aliquots from the reaction mixture via a degassed syringe.

-

Analyze the aliquots by ¹H NMR spectroscopy. Conversion can be calculated by comparing the integration of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.

-

-

Quenching and Isolation:

-

After the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

¹H NMR Spectroscopy

¹H NMR is used to determine the polymer structure and to calculate monomer conversion.

-

Expected Chemical Shifts (in CDCl₃):

-

Polymer Backbone (CH₂): ~1.8-2.1 ppm (broad)

-

Polymer Backbone (C-CH₃): ~0.9-1.2 ppm (broad)

-

-O-CH₂-: ~4.2 ppm (broad)

-

-CH₂-CN: ~2.8 ppm (broad)

-

-

Monomer Vinyl Protons: ~5.6 and 6.1 ppm (disappear as polymerization proceeds)

Gel Permeation Chromatography (GPC/SEC)

GPC is employed to determine the molecular weight (Mₙ) and dispersity (Đ or PDI) of the polymer.

-

Typical Conditions:

-

Mobile Phase: Tetrahydrofuran (THF)

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns

-

Calibration: Polystyrene or poly(methyl methacrylate) standards

-

-

Expected Results: A successful RAFT polymerization will yield a polymer with a narrow and symmetrical GPC trace, indicating a low dispersity (typically Đ < 1.3).

Data Summary

| Parameter | Method | Expected Outcome |

| Monomer Conversion | ¹H NMR | Dependent on reaction time; can reach >95%[6] |

| Number-Average Molecular Weight (Mₙ) | GPC/SEC | Close to the theoretical Mₙ calculated from the [M]/[CTA] ratio and conversion |

| Dispersity (Đ) | GPC/SEC | Low, typically < 1.3[6] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Dispersity (Đ > 1.5) | - Inefficient RAFT agent- Too high initiator concentration- Presence of oxygen | - Select a more appropriate RAFT agent for methacrylates- Decrease the [I]/[CTA] ratio- Ensure thorough degassing |

| Low Monomer Conversion | - Low reaction temperature- Insufficient reaction time- Inactive initiator | - Increase the reaction temperature (within the initiator's optimal range)- Extend the polymerization time- Use a fresh batch of initiator |

| Bimodal GPC Trace | - Incomplete initiation by the RAFT agent- Chain transfer to solvent or monomer | - Allow for a pre-equilibration period at a lower temperature- Choose a solvent with a low chain transfer constant |

Experimental Workflow Visualization

Caption: A streamlined workflow for the RAFT polymerization of CEMA.

Conclusion

The RAFT polymerization of this compound provides a robust and versatile method for synthesizing well-defined polymers with unique functionalities. By carefully selecting the RAFT agent, controlling the reaction conditions, and performing thorough characterization, researchers can produce high-quality PCEMA tailored for a wide range of applications in drug development, advanced materials, and nanotechnology. The protocols and guidelines presented herein serve as a comprehensive resource for achieving success in this endeavor.

References

-

MDPI. (2022, February 28). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Retrieved from [Link]

-

Bimax. 2-CEMA Applications Typical Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. Retrieved from [Link]

-

YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup. Retrieved from [Link]

-

ResearchGate. (2025, August 6). RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. Retrieved from [Link]

-

PubMed. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules. Retrieved from [Link]

-

PubMed. Preparation and characterization of polyethyl-2-cyanoacrylate nanocapsules containing antiepileptic drugs. Retrieved from [Link]

-

ACS Publications. (2021, October 8). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Retrieved from [Link]

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

-

PubMed Central. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Retrieved from [Link]

-

ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]

-

AFINITICA. The microstructure of poly(ethyl cyanoacrylate). Retrieved from [Link]

-

PubMed Central. Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

The Rising Star of Flexible Electronics: Applications of Poly(2-cyanoethyl methacrylate)

In the rapidly evolving landscape of flexible and printed electronics, the demand for high-performance dielectric materials is paramount. Poly(2-cyanoethyl methacrylate) (PCEtMA) is emerging as a compelling candidate due to its unique combination of a high dielectric constant, good processability, and mechanical flexibility. This technical guide provides an in-depth exploration of the applications of PCEtMA in electronic devices, offering detailed protocols and insights for researchers, scientists, and professionals in materials science and electronics engineering.

Unveiling the Potential: Why Poly(this compound)?

The key to PCEtMA's utility in electronics lies in its molecular structure. The pendant cyanoethyl group (-CH₂CH₂C≡N) possesses a large dipole moment. When subjected to an electric field, these dipoles align, leading to a high dielectric constant (κ). This property is crucial for the miniaturization of electronic components, as it allows for the storage of more energy in a smaller volume.

Compared to commonly used polymer dielectrics like poly(methyl methacrylate) (PMMA), which has a low dielectric constant, PCEtMA offers the potential for fabricating devices that operate at lower voltages and have higher capacitance densities. Furthermore, its methacrylate backbone provides good solubility in common organic solvents and allows for the formation of uniform, thin films through solution-based techniques compatible with large-area and flexible electronics manufacturing.

Core Applications and Enabling Protocols

The high dielectric constant of PCEtMA makes it a versatile material for a range of electronic applications. This section delves into the most promising areas and provides detailed protocols for device fabrication and characterization.

High-Capacitance Density Capacitors

The ability to store electrical energy is fundamental to electronic circuits. PCEtMA's high dielectric constant allows for the fabrication of capacitors with significantly higher capacitance density compared to those using conventional polymer dielectrics. This is particularly advantageous for applications in energy storage and power management in flexible and wearable devices.

This protocol is adapted from a study on a similar high-κ polymer, poly(2-cyanoethyl vinyl ether), blended with PMMA, which demonstrates a method to enhance both the dielectric constant and thermal stability.[1][2] Blending PCEtMA with PMMA can improve the film-forming properties and mechanical robustness.

Materials and Equipment:

-

Poly(this compound) (PCEtMA)

-

Poly(methyl methacrylate) (PMMA, Mw = 996,000)[3]

-

N,N-dimethylformamide (DMF)[3]

-

Substrate: Indium Tin Oxide (ITO)-coated glass or flexible PET

-

Metal for top electrode (e.g., Aluminum, Gold)

-

Spin coater

-

Vacuum oven

-

Thermal evaporator

-

LCR meter for electrical characterization

Procedure:

-

Solution Preparation:

-

Prepare separate solutions of PCEtMA and PMMA in DMF at a concentration of 50 mg/mL.

-

Create a blend solution by mixing the PCEtMA and PMMA solutions at a desired weight ratio (e.g., 70:30 PCEtMA:PMMA). Stir the solution for at least 12 hours to ensure homogeneity.

-

-

Substrate Cleaning:

-

Sonically clean the ITO substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual moisture.

-

-

Thin Film Deposition:

-

Deposit the PCEtMA/PMMA blend solution onto the cleaned ITO substrate using a spin coater. A typical spin coating recipe would be 500 rpm for 10 seconds followed by 3000 rpm for 60 seconds. This should be optimized to achieve the desired film thickness.

-

Anneal the film in a vacuum oven at 80 °C for 1 hour to remove the solvent.

-

-

Top Electrode Deposition:

-

Deposit the top metal electrode (e.g., 100 nm of Aluminum) through a shadow mask using a thermal evaporator. The shadow mask will define the area of the capacitor.

-

-

Characterization:

-

Measure the capacitance and dielectric loss of the fabricated capacitor over a range of frequencies using an LCR meter.

-

Calculate the dielectric constant (κ) using the formula: κ = (C * d) / (ε₀ * A), where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.

-

Perform current-voltage (I-V) measurements to determine the leakage current and breakdown voltage of the dielectric film.

-

Expected Results:

The PCEtMA/PMMA blend is expected to exhibit a significantly higher dielectric constant compared to pure PMMA. The capacitance will be stable over a certain frequency range, and the leakage current should be low for a good quality dielectric film.

| Property | Expected Value Range |

| Dielectric Constant (κ) | 10 - 20 |

| Dielectric Loss (tan δ) | < 0.05 at 1 kHz |

| Leakage Current Density | < 10⁻⁶ A/cm² at 1 MV/cm |

| Breakdown Strength | > 2 MV/cm |

Low-Voltage Organic Thin-Film Transistors (OTFTs)

The gate dielectric is a critical component in a thin-film transistor, controlling the charge accumulation in the semiconductor channel. A high-κ gate dielectric like PCEtMA enables strong capacitive coupling, allowing for transistor operation at lower gate voltages. This is crucial for portable and low-power electronic applications.

This protocol is based on a study of a copolymer of 2-cyanoethyl acrylate, a structurally similar monomer to this compound, which demonstrated excellent performance as a high-κ gate dielectric.[4]

Materials and Equipment:

-

Substrate: Glass or flexible polyimide (PI)

-

Source/Drain Electrode Material: Gold (Au)

-

Organic Semiconductor: e.g., Pentacene, P3HT

-

PCEtMA or a copolymer containing 2-cyanoethyl acrylate

-

Initiator for polymerization (if synthesizing the polymer)

-